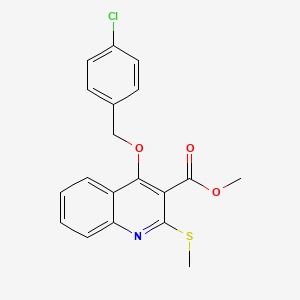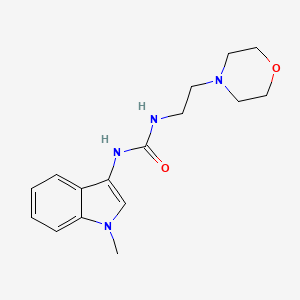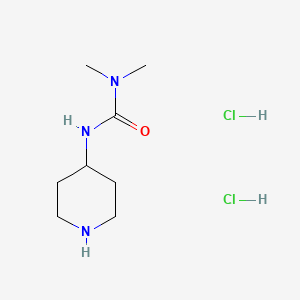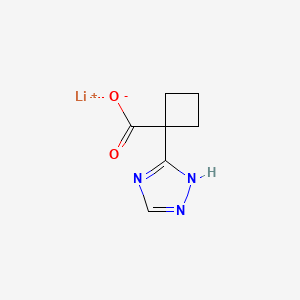
Methyl 4-((4-chlorobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-chlorobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methylation and Crystallographic Studies
Methyl 4-((4-chlorobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate and related compounds have been explored for their synthetic pathways and potential biological activities. For instance, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied to understand the regioselectivity of the reaction. This process is crucial for designing and synthesizing combinatorial libraries. The methylation leads to products such as methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and, upon further reaction, to a mixture of O- and N-methylated products. These compounds were analyzed using various techniques including elemental analysis, NMR, LC/MS, and single-crystal X-ray diffraction. Notably, some of these compounds have shown potential as inhibitors of Hepatitis B Virus replication, demonstrating their relevance in medicinal chemistry (Kovalenko et al., 2020).
Molecular Docking and Biological Evaluation
Molecular docking studies have been conducted to assess the potential biological activities of these compounds. The compounds synthesized through the methylation of quinoline derivatives have been evaluated for their ability to inhibit Hepatitis B Virus replication. These studies are supported by experimental in vitro biological assessments, which have confirmed the high inhibition efficacy of these compounds at certain concentrations. Such findings highlight the potential of these molecules in the development of new antiviral agents (Kovalenko et al., 2020).
Crystal Structure Analysis
The crystal structure of related quinoline derivatives has been determined to understand their conformational properties. These studies provide insights into the spatial arrangement of molecules and the interactions between different functional groups, which are essential for understanding their chemical behavior and potential interactions with biological targets. Such structural analyses are fundamental in the field of drug design and development, offering a basis for the rational design of compounds with desired biological activities (Kubicki et al., 1991).
Synthetic Pathways and Chemical Transformations
The synthesis of quinoline derivatives involves various chemical transformations, including cyclization, alkylation, and acylation reactions. These synthetic pathways are crucial for generating a diverse array of compounds for biological evaluation and potential therapeutic applications. Understanding the synthetic routes and the chemical behavior of these compounds is essential for optimizing their synthesis and enhancing their biological activities (Tominaga et al., 1994).
Propriétés
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-2-methylsulfanylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-23-19(22)16-17(24-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)21-18(16)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLMMUNEWQFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1SC)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)
![4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2799169.png)
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)

![2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2799175.png)
![(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B2799176.png)


![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)

